![molecular formula C19H15BrN2O4S B3207230 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide CAS No. 1040680-50-9](/img/structure/B3207230.png)
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide
説明
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
作用機序
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 works by inhibiting the activity of several key enzymes and receptors involved in cancer cell growth and survival. It inhibits the activity of RAF kinases, which are involved in the RAF/MEK/ERK signaling pathway, as well as VEGFR-2 and -3, which are involved in the VEGF/VEGFR signaling pathway.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. However, one limitation of this compound 43-9006 is that it has been shown to have off-target effects on other kinases and receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006. One direction is to study its potential in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to study its potential in treating other types of cancer, such as lung cancer and pancreatic cancer. Finally, further research is needed to better understand its off-target effects and to develop more selective inhibitors of the RAF/MEK/ERK and VEGF/VEGFR pathways.
科学的研究の応用
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.
特性
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-26-16-7-5-15(6-8-16)22-19(23)13-2-11-18(21-12-13)27(24,25)17-9-3-14(20)4-10-17/h2-12H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXZTJZSPCNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。